Chinoin 127

Description

Historical Context of Chinoin 127 Discovery and Initial Characterization

The compound known as this compound was synthesized in 1962 by Zoltán Ecseri at Chinoin Pharmaceuticals, located in Budapest, Hungary nih.gov. This synthesis occurred as part of a broader effort to develop a series of structurally related drug candidates. The research at Chinoin Pharmaceuticals, in collaboration with Joseph Knoll at Semmelweis University, initially aimed to discover "psychic energizers," drawing inspiration from the known antidepressant effects of monoamine oxidase (MAO) inhibitors nih.gov. The initial characterization involved understanding its fundamental chemical properties and exploring its pharmacological profile. Analytical studies, including investigations into its hydrolytic degradation products under various pH conditions, were also undertaken to assess its stability nih.gov.

Overview of Early Research Contributions Pertaining to this compound

Early academic research on this compound revealed a compound with notable pharmacological activities beyond the initial scope of psychic energizers. It was identified as a potent non-narcotic analgesic and anti-inflammatory agent nih.govresearchgate.net. Furthermore, this compound demonstrated a remarkable protective effect against experimentally induced gastric ulcers. Studies indicated an ED50 of 25 mg/kg orally for indomethacin-induced ulcers and 26 mg/kg orally for acidified ethanol-induced ulcers, underscoring its gastroprotective potential nih.gov.

Beyond its analgesic and anti-inflammatory properties, this compound was also investigated for its effects on the immune system. Research explored its impact on lymphocyte proliferation, specifically its influence on T and B lymphocytes when stimulated by mitogens. Additionally, its effects on the spontaneous motility of polymorphonuclear leukocytes and the production of lymphokines were examined, suggesting a role in modulating immune responses researchgate.net. These early contributions established this compound as a compound with multifaceted biological activities, warranting further scientific investigation.

Classification within Relevant Chemical Compound Families for Research Context

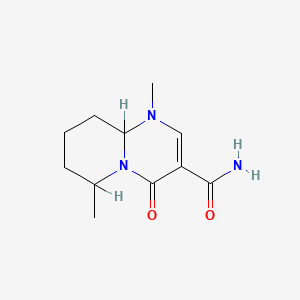

This compound belongs to the chemical family of pyrido[1,2-a]pyrimidine (B8458354) derivatives scinews.uz. Specifically, its chemical name is 1,6(ax)-dimethyl-4-oxo-1,6,7,8,9,9a-hexahydro-4H-pyrido-[1,2-a]-pyrimidine-3-carboxamide nih.gov. It is also described as a nitrogen bridgehead compound and a non-prostaglandin type gastroprotective agent nih.gov. In the context of its pharmacological activities, it is classified as a non-steroidal anti-inflammatory agent (NSAID) nih.govresearchgate.net. The detailed structural information and its classification within this heterocyclic system are crucial for understanding its mechanism of action and for guiding further chemical modifications in drug discovery research.

Compound Data Table:

| Property | Value |

| Compound Name | This compound |

| Chemical Name | 1,6(ax)-dimethyl-4-oxo-1,6,7,8,9,9a-hexahydro-4H-pyrido-[1,2-a]-pyrimidine-3-carboxamide nih.gov |

| CAS Number | 71392-29-5 chemicalbook.com |

| Molecular Formula | C11H17N3O2 uni.lu |

| Primary Chemical Family | Pyrido[1,2-a]pyrimidine derivative scinews.uz |

| Classifications | Nitrogen bridgehead compound nih.gov, Non-prostaglandin type gastroprotective agent nih.gov, NSAID nih.govresearchgate.net |

| Key Reported Activities | Analgesic, Anti-inflammatory, Gastroprotective, Cytoprotective nih.gov |

| Gastric Ulcer Protection (ED50) | 25 mg/kg p.o. (indomethacin-induced) nih.gov |

| 26 mg/kg p.o. (acidified ethanol-induced) nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

54606-29-0 |

|---|---|

Molecular Formula |

C11H17N3O2 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

1,6-dimethyl-4-oxo-7,8,9,9a-tetrahydro-6H-pyrido[1,2-a]pyrimidine-3-carboxamide |

InChI |

InChI=1S/C11H17N3O2/c1-7-4-3-5-9-13(2)6-8(10(12)15)11(16)14(7)9/h6-7,9H,3-5H2,1-2H3,(H2,12,15) |

InChI Key |

PDYZVPFJLHCRGG-UHFFFAOYSA-N |

SMILES |

CC1CCCC2N1C(=O)C(=CN2C)C(=O)N |

Canonical SMILES |

CC1CCCC2N1C(=O)C(=CN2C)C(=O)N |

Other CAS No. |

71392-29-5 |

Synonyms |

1,6-dimethyl-4-oxo-1,6,7,8,9,9a-hexahydro-4H- pyrido(1,2-a)pyrimidine-3-carboxamide CH 127 CH-127 chinoin 127 chinoin 127, (cis)-isome |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Chinoin 127 and Analogues

Established Synthetic Pathways for the Chinoin 127 Core Structure

The construction of the pyrido[1,2-a]pyrimidine (B8458354) core, central to this compound, can be achieved through several established synthetic methodologies. These pathways often involve the condensation of a substituted pyridine (B92270) derivative with a three-carbon synthon, leading to the formation of the fused pyrimidine (B1678525) ring.

One common approach involves the reaction of a 2-aminopyridine (B139424) derivative with a β-keto ester or a related dicarbonyl compound. For the synthesis of a structure like this compound, a potential starting material would be a substituted 2-aminopiperidine (B1362689). The reaction sequence would likely involve an initial condensation to form an enamine, followed by an intramolecular cyclization and subsequent functional group manipulations to introduce the carboxamide at the 3-position and the methyl groups at the 1 and 6 positions.

Multi-component reactions (MCRs) also offer an efficient route to complex heterocyclic structures like the this compound core. A Biginelli-type reaction, or a variation thereof, could potentially be employed, combining a substituted piperidine (B6355638) derivative, an aldehyde, and a urea (B33335) or thiourea (B124793) equivalent in a one-pot synthesis. This approach allows for the rapid assembly of the dihydropyrimidinone ring system.

Another plausible pathway is the annulation of a pyrimidine ring onto a pre-existing piperidine structure. This could involve the reaction of a suitably functionalized piperidine with a reagent that provides the necessary atoms for the pyrimidine ring, such as a cyanoacetamide or a malonamide (B141969) derivative, followed by cyclization.

| Synthetic Strategy | Key Starting Materials | Reaction Type | Potential for this compound Core |

| Condensation and Cyclization | Substituted 2-aminopiperidine, β-keto ester | Condensation, Intramolecular Cyclization | High |

| Multi-component Reaction | Substituted piperidine, Aldehyde, Urea derivative | Biginelli-type reaction | Moderate to High |

| Pyrimidine Annulation | Functionalized piperidine, Malonamide derivative | Annulation, Cyclization | Moderate |

Methodologies for Chemical Modification and Analogue Generation

The generation of this compound analogues for research purposes would involve the chemical modification of its core structure or the use of diverse building blocks in the synthetic pathways described above. Key sites for modification on the this compound scaffold include the carboxamide group, the N-1 and C-6 methyl groups, and the saturated piperidine ring.

Modification of the Carboxamide Group: The amide functionality at the 3-position is a prime target for derivatization. Standard amide coupling reactions could be employed to introduce a wide variety of substituents. For instance, hydrolysis of the amide to the corresponding carboxylic acid would provide a versatile intermediate for the synthesis of new amides, esters, or other acid derivatives.

Variation of the N-1 and C-6 Substituents: The methyl groups at the N-1 and C-6 positions can be varied by utilizing different starting materials in the synthesis. For example, using a different alkyl-substituted 2-aminopiperidine would lead to analogues with different groups at the C-6 position. Similarly, the N-1 methyl group could be introduced via N-alkylation of a precursor lacking this group, allowing for the introduction of various alkyl or aryl substituents.

Modification of the Piperidine Ring: The saturated piperidine ring offers opportunities for introducing further diversity. Functional groups could be introduced at various positions on this ring, either by starting with a pre-functionalized piperidine derivative or by performing reactions on the intact this compound core, where feasible.

| Modification Site | Methodology | Potential Analogues |

| C-3 Carboxamide | Amide coupling, Hydrolysis and re-functionalization | Diverse amides, esters, and carboxylic acid derivatives |

| N-1 Position | N-alkylation of precursor | Analogues with various N-1 alkyl or aryl groups |

| C-6 Position | Use of substituted 2-aminopiperidines | Analogues with different C-6 substituents |

| Piperidine Ring | Use of functionalized piperidine starting materials | Analogues with substituents on the saturated ring |

Stereochemical Considerations in this compound Synthesis Research

The chemical name of this compound, specifically the "(ax)" designation for the C-6 methyl group, indicates the presence of a specific stereoisomer. This highlights the critical importance of stereochemical control in its synthesis. The hexahydropyrido[1,2-a]pyrimidine core of this compound contains multiple stereocenters, and their relative and absolute configurations will significantly influence the molecule's three-dimensional shape and, consequently, its biological activity.

The synthesis of a single stereoisomer of this compound would likely require a stereoselective synthetic route. This could be achieved through several strategies:

Chiral Starting Materials: The use of an enantiomerically pure substituted piperidine derivative as a starting material would be a straightforward approach to control the stereochemistry at the C-6 and C-9a positions.

Asymmetric Catalysis: The development of an asymmetric catalytic reaction to construct the core structure could establish the desired stereochemistry. For example, an asymmetric hydrogenation or a chiral catalyst-mediated cyclization could be employed.

Diastereoselective Reactions: If a racemic or diastereomeric mixture is formed during the synthesis, a diastereoselective reaction could be used to favor the formation of the desired isomer. Alternatively, chromatographic separation of diastereomers or classical resolution with a chiral resolving agent could be employed.

The "(ax)" notation suggests that the methyl group at the C-6 position is in an axial orientation in the preferred chair conformation of the piperidine ring. Maintaining this stereochemistry throughout the synthesis and preventing epimerization would be a key challenge.

Design Principles for Novel this compound Analogues in Research

The design of novel this compound analogues would be guided by the principles of medicinal chemistry, aiming to explore the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profile.

Isosteric and Bioisosteric Replacements: A common strategy would involve the replacement of certain functional groups with others that have similar steric and electronic properties. For example, the carboxamide group could be replaced with other bioisosteres such as a sulfonamide, a tetrazole, or a reverse amide to investigate the importance of this group for biological activity.

Scaffold Hopping: This approach involves replacing the central pyrido[1,2-a]pyrimidine core with other heterocyclic systems that can maintain a similar spatial arrangement of key functional groups. This can lead to the discovery of novel chemical scaffolds with improved properties.

Conformational Restriction: Introducing conformational constraints into the molecule, for example, by incorporating rings or double bonds into the piperidine moiety, can lock the molecule into a specific conformation. This can provide insights into the bioactive conformation and potentially lead to more potent and selective analogues.

Structure-Based Design: If the biological target of this compound is known and its three-dimensional structure has been determined, computational methods such as molecular docking and molecular dynamics simulations could be used to design novel analogues with improved binding affinity and selectivity.

| Design Principle | Strategy | Goal |

| Isosteric/Bioisosteric Replacement | Replace functional groups with similar ones | Explore SAR of key functionalities |

| Scaffold Hopping | Replace core heterocycle | Discover novel chemical series |

| Conformational Restriction | Introduce rigidifying elements | Determine bioactive conformation, improve potency |

| Structure-Based Design | Use computational modeling | Design analogues with improved target binding |

Preclinical Pharmacological Investigations and Biological Activities in Research Models

In Vitro Assessment of Biological Activities

Preclinical research has explored the biological activities of Chinoin-127 at the cellular and molecular levels.

Cellular Mechanisms of Action in Model Systems

Studies investigating the gastroprotective effects of Chinoin-127 have shed light on its cellular mechanisms. In models of gastric mucosal damage, particularly those induced by ethanol (B145695), Chinoin-127 has been shown to restore a balance between protective and ulcerogenic eicosanoids within the gastric mucosa nih.gov. Specifically, it improves the ratio of cytoprotective prostaglandins (B1171923) (PGI2 and PGE2) to ulcerogen eicosanoids (TxA2 and leukotrienes), which are disrupted by damaging agents like ethanol nih.gov. This suggests that Chinoin-127 acts as a non-prostaglandin type gastroprotective agent, modulating key signaling pathways involved in mucosal defense and repair nih.gov.

Enzyme Modulation and Inhibition Profiles in Cell-Free and Cellular Assays

While specific detailed enzyme inhibition profiles for Chinoin-127 are not extensively detailed in the provided literature, its classification as a potent anti-inflammatory agent suggests an interaction with enzymes involved in inflammatory cascades. Related compounds within the pyrido[1,2-a]pyrimidine (B8458354) family have shown varying affinities for adrenergic and dopaminergic receptors scinews.uz, and some related compounds have demonstrated monoamine oxidase (MAO) inhibitory activities scinews.uz. However, direct evidence of Chinoin-127's specific enzyme modulation or inhibition in cell-free or cellular assays, beyond its general anti-inflammatory action, is not explicitly provided in the reviewed materials.

Receptor Binding and Ligand Interaction Studies in Preclinical Contexts

Research into the broader class of pyrido[1,2-a]pyrimidines, to which Chinoin-127 belongs, has included in vitro receptor binding studies. These investigations found that certain compounds within this class did not bind to serotonergic or muscarinic receptors. However, subtle differences in binding affinities were observed for histaminergic (H1), adrenergic (α1 and α2), and dopaminergic (D2) receptors scinews.uz. While these findings pertain to the structural class, direct receptor binding data specifically for Chinoin-127 across a broad panel of receptors is not detailed in the reviewed literature. It is important to distinguish Chinoin-127 from other similarly named compounds like OSE-127, which is associated with Interleukin-7 receptor studies guidetopharmacology.org.

In Vivo Studies in Non-Human Organism Models

The efficacy of Chinoin-127 has been evaluated in various animal models to assess its gastroprotective and anti-inflammatory effects.

Gastroprotective Effects in Rodent Models

Chinoin-127 has demonstrated significant gastroprotective activity in rodent models. It has shown a remarkable protective effect against indomethacin-induced gastric ulcers, with an ED50 of 25 mg/kg administered orally. Similarly, it was effective against acidified ethanol-induced gastric ulcers, with an ED50 of 26 mg/kg orally nih.gov. These findings highlight its potent ability to prevent and protect against chemically induced gastric lesions in rats.

Anti-inflammatory Properties in Animal Models

As a potent anti-inflammatory agent, Chinoin-127 has exhibited notable effects in preclinical models of inflammation. In carrageenin-induced inflammation models, it demonstrated its highest antioedematous activities during the initial phase of inflammation, which is characterized by the release of histamine (B1213489) and serotonin (B10506) scinews.uz. This early-phase activity contrasts with the onset of action observed for other anti-inflammatory agents like morphine and indomethacin (B1671933), which primarily target later phases of the inflammatory response scinews.uz.

Compound Data Table

| Biological Activity / Model | Finding | Reference |

| Gastroprotection (Indomethacin-induced ulcer, rat) | Remarkable protective effect; ED50 = 25 mg/kg p.o. | nih.gov |

| Gastroprotection (Acidified ethanol-induced ulcer, rat) | Remarkable protective effect; ED50 = 26 mg/kg p.o. | nih.gov |

| Gastroprotection Mechanism | Improves balance between cytoprotective prostaglandins (PGI2, PGE2) and ulcerogen eicosanoids (TxA2, leukotrienes) in gastric mucosa. Non-prostaglandin type gastroprotective agent. | nih.gov |

| Anti-inflammatory (Carrageenin-induced edema) | Highest antioedematous activity in the first phase (histamine and serotonin liberation). | scinews.uz |

List of Compounds Mentioned:

Chinoin-127

Morphine

Indomethacin

OSE-127

Analgesic Potency in Preclinical Pain Models

Chinoin 127 has been characterized as a potent non-narcotic analgesic agent in preclinical investigations. nih.gov While its general analgesic efficacy has been noted, the specific details of its performance across various preclinical pain models, such as thermal, mechanical, or inflammatory pain assays, and the quantitative data derived from these studies, were not comprehensively detailed in the provided research snippets. The broader scientific literature acknowledges the importance of preclinical models in identifying analgesic targets and validating drug candidates, with methods like the hot plate and tail withdrawal tests being commonly employed for assessing acute pain responses. scielo.brnih.govfrontiersin.org However, specific experimental findings detailing this compound's potency and efficacy within these particular models are not available in the reviewed materials.

Investigation of Other Systemic Biological Responses in Relevant Animal Models

Beyond its analgesic properties, this compound has demonstrated significant biological activities in relevant animal models, most notably its gastroprotective effects. Investigations have shown that this compound possesses a remarkable protective effect against experimentally induced gastric ulcers. nih.gov

Specifically, studies have quantified its efficacy in preventing ulcers induced by indomethacin and acidified ethanol. The compound exhibited an ED50 (median effective dose) of 25 mg/kg via oral administration for indomethacin-induced ulcers and an ED50 of 26 mg/kg for acidified ethanol-induced ulcers in rat models. nih.gov

The mechanism underlying this cytoprotective action involves the modulation of eicosanoid synthesis in the gastric mucosa. In control conditions, a balance exists between thromboxane (B8750289) A2 (TxA2) and prostacyclin (PGI2), as well as between cytoprotective prostaglandins (PGI2 and PGE2) and ulcerogenic eicosanoids (TxA2 and leukotrienes). Ethanol-induced ulceration disrupts this balance by favoring the production of ulcerogenic eicosanoids. Pretreatment with this compound was observed to improve this deranged balance, suggesting its cytoprotective effect is mediated by restoring the equilibrium between these signaling molecules. nih.gov Furthermore, this compound was found to exhibit a similar mechanism of cytoprotective action on ethanol-induced ulcers in rats when compared to 20% ethanol pretreatment. nih.gov

Table 1: Gastroprotective Activity of this compound in Animal Models

| Ulcerogen Induction Method | ED50 (mg/kg, p.o.) | Reference |

| Indomethacin-induced ulcer | 25 | nih.gov |

| Acidified ethanol-induced ulcer | 26 | nih.gov |

Molecular Mechanisms of Action and Target Identification

Elucidation of Molecular Pathways Mediated by Chinoin 127

Research indicates that this compound influences the balance of eicosanoids within the gastric mucosa, a critical pathway involved in inflammation and tissue protection. In models of ethanol-induced gastric injury, this compound has been shown to restore a disrupted balance between cytoprotective prostaglandins (B1171923) (such as PGI2 and PGE2) and ulcerogenic eicosanoids (including TxA2 and leukotrienes) nih.govscispace.com. In control conditions, a balance was observed with a PGI2/TxA2 ratio of 3.8 and a ratio of cytoprotective to ulcerogenic eicosanoids (PGI2 + PGE2/TxA2 + LTs) of 3.9. Ethanol (B145695) treatment disrupts this homeostasis, leading to an increased synthesis of ulcerogenic eicosanoids. This compound pretreatment effectively improves this deranged balance, suggesting a role in modulating the inflammatory cascade mediated by these lipid mediators nih.gov.

Identification and Characterization of Putative Molecular Targets

This compound's mechanism of gastroprotection appears to be linked to its ability to modulate the eicosanoid pathway nih.govscispace.com. Specifically, it helps to re-establish a healthier ratio between beneficial prostaglandins and harmful eicosanoids in the gastric mucosa. While this modulation is clearly demonstrated, the precise molecular targets, such as specific cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, or particular eicosanoid receptors that this compound interacts with, have not been explicitly identified in the available literature. The compound is described as a non-prostaglandin type gastroprotective agent, implying its action may be indirect or through a mechanism distinct from direct prostaglandin (B15479496) mimicry nih.gov.

Direct experimental data detailing the specific protein-ligand interactions or binding dynamics of this compound with its molecular targets are not provided in the reviewed literature. While protein-ligand binding is a fundamental aspect of pharmacology, specific studies focusing on this compound's binding affinities or interaction profiles with cellular proteins are not detailed here.

The provided literature does not specify whether this compound acts as a direct inhibitor or activator of particular enzymes. Although it exhibits anti-inflammatory properties, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key in prostaglandin synthesis scielo.org.mx. However, this specific enzymatic inhibition mechanism has not been directly attributed to this compound in the reviewed findings.

Downstream Cellular and Physiological Responses in Research Models

Analgesic and Anti-inflammatory Effects: this compound is characterized as a potent non-narcotic analgesic and anti-inflammatory compound researchgate.netnih.gov. Its anti-inflammatory efficacy, termed "antiphlogistic activity," has been noted as being greater than that of rimazolium (B1212454) scinews.uz.

Gastroprotective Effects: A significant finding is this compound's potent gastroprotective activity. It demonstrates a remarkable protective effect against gastric ulcers induced by indomethacin (B1671933) and acidified ethanol. The efficacy in these models is quantified by ED50 values, indicating the dose required for 50% protection. Furthermore, this compound itself does not induce ulcers and offers protection against drug-induced gastrointestinal ulceration nih.govscinews.uz.

Immune Response Modulation: In vitro studies utilizing human cells have revealed that this compound modulates certain immune functions. It was observed to inhibit the proliferation of T lymphocytes, while having no discernible effect on B cell DNA synthesis. Additionally, this compound inhibited the production of Leukocyte Migration-Inhibitory Factor (LIF). Importantly, it did not appear to influence the effector cells responsible for Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Natural Killer (NK) cell activity nih.gov. Quantitative data on the extent of these modulatory effects (e.g., IC50 values for lymphocyte proliferation or LIF inhibition) were not available in the reviewed literature.

Stereochemical Considerations: this compound possesses two asymmetric centers, contributing to its stereochemistry scinews.uz. Investigations have indicated that the racemic form of this compound is a more potent analgesic and anti-inflammatory agent compared to its stereoisomer scinews.uz.

Data Tables

Table 1: Gastroprotective Activity of this compound in Rat Models

| Ulcer Model | ED50 (mg/kg p.o.) |

| Indomethacin-induced ulcer | 25 |

| Acidified ethanol-induced ulcer | 26 |

Note: ED50 represents the dose required for 50% protection against ulcer formation.

Compound List

This compound: 1,6-dimethyl-4-oxo-1,6,7,8,9,9a-hexahydro-4H-pyrido-(1,2a)-pyrimidine-3-carboxamide

Analytical Methodologies for Chinoin 127 Research

Methods for Hydrolytic Stability Assessment and Degradation Product Identification

The hydrolytic stability of a pharmaceutical compound is a critical parameter that influences its shelf-life and formulation development. For Chinoin 127, studies have been conducted to assess its degradation under various pH conditions, simulating the physiological range and potential storage environments.

The investigation into the hydrolytic degradation of this compound involved subjecting the compound to acidic, neutral, and alkaline media. nih.gov Through these stress-testing conditions, a principal degradation product was isolated and subsequently identified. nih.gov The characterization of this degradant is crucial for understanding the decomposition pathway of the parent compound.

The primary degradation product of this compound under hydrolytic stress was identified as 1,6-dimethyl-4-oxo-1,6,7,8-tetrahydro-4H-pyrido-[1,2-a]-pyrimidin-3-carboxamide. nih.gov This identification was accomplished through the use of mass spectrometry (MS) and infrared (IR) spectroscopy. nih.gov For the quantitative analysis of both the parent this compound and its degradation product, UV spectrophotometric and densitometric methods have been successfully applied. nih.gov

| Condition | Identified Degradation Product | Analytical Techniques for Identification |

|---|---|---|

| Acidic, Neutral, and Alkaline Media | 1,6-dimethyl-4-oxo-1,6,7,8-tetrahydro-4H-pyrido-[1,2-a]-pyrimidin-3-carboxamide | Mass Spectrometry (MS), Infrared (IR) Spectroscopy |

Advanced Spectroscopic Techniques in Structural Elucidation of Research Samples

The unambiguous structural elucidation of a primary research compound and its derivatives, such as degradation products or metabolites, necessitates the application of advanced spectroscopic techniques. While initial identification of the this compound degradation product was achieved using MS and IR spectroscopy, a more comprehensive structural confirmation would typically involve a suite of modern spectroscopic methods. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment and connectivity of atoms within the molecule. For more complex structures, two-dimensional (2D) NMR techniques are invaluable. Experiments like Correlation Spectroscopy (COSY) reveal proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments map the correlations between protons and carbons, providing a detailed molecular framework.

| Technique | Type of Information Obtained | Application in this compound Research |

|---|---|---|

| ¹H and ¹³C NMR | Information on the chemical environment and number of different types of protons and carbons. | Confirmation of the carbon-hydrogen framework of this compound and its derivatives. |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity between atoms (H-H, C-H). | Unambiguous assignment of all proton and carbon signals and confirmation of the overall molecular structure. |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. | Accurate determination of the chemical formula of this compound and its degradation products. |

| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns. | Confirmation of structural fragments and the overall connectivity of the molecule. |

Chromatographic Separations in Compound Purity and Metabolite Research (Preclinical)

Chromatographic techniques are indispensable for the separation, purification, and quantification of this compound and the analysis of its metabolites in preclinical studies. High-Performance Liquid Chromatography (HPLC) is a principal method for assessing the purity of the bulk compound and its formulated products. A validated HPLC method ensures that the amount of impurities and degradation products are within acceptable limits.

In preclinical metabolite research, the complexity of biological matrices necessitates highly efficient and sensitive analytical methods. Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) is the state-of-the-art technique for identifying and quantifying metabolites in biological samples such as plasma, urine, and tissue homogenates. The high resolving power of UPLC allows for the separation of closely related metabolites, while the sensitivity and selectivity of the mass spectrometer enable their detection and structural characterization at very low concentrations.

The development of a robust chromatographic method involves the optimization of several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detector settings, to achieve the desired separation and sensitivity.

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water (containing 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specified wavelength |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Interdisciplinary Research Perspectives and Future Directions for Chinoin 127

Integration of Chinoin 127 Research within Broader Drug Discovery Efforts

The pyrido[1,2-a]pyrimidine (B8458354) scaffold, the core structure of this compound, is recognized as a significant N-fused bicyclic heterocycle in the field of drug discovery and development. rsc.org This class of compounds has demonstrated a wide array of biological activities, making it a "privileged scaffold" in medicinal chemistry. The diverse pharmacological profiles of pyrido[1,2-a]pyrimidine derivatives, including anti-inflammatory, analgesic, and gastroprotective effects, position them as attractive starting points for drug development programs. nih.gov

The integration of this compound and its analogs into broader drug discovery efforts can be envisioned through several key avenues:

Scaffold for Library Synthesis: The development of efficient and versatile synthetic methodologies for the pyrido[1,2-a]pyrimidine core is an active area of research. psu.edursc.org These advancements enable the creation of diverse chemical libraries of this compound analogs. These libraries can then be screened against a wide range of biological targets, potentially identifying new therapeutic applications beyond the initial indications for this compound.

Fragment-Based Drug Discovery (FBDD): The pyrido[1,2-a]pyrimidine core of this compound can be utilized as a starting fragment in FBDD campaigns. By identifying weak-binding fragments that interact with a biological target, medicinal chemists can elaborate and grow these fragments into potent and selective drug candidates.

Lead Optimization: For existing drug discovery projects targeting pathways related to inflammation or pain, this compound can serve as a valuable reference compound or a starting point for lead optimization. Its known biological activities provide a benchmark for the development of new chemical entities with improved efficacy, selectivity, and pharmacokinetic properties. The exploration of structure-activity relationships (SAR) within the pyrido[1,2-a]pyrimidine class can guide the design of novel analogs with enhanced therapeutic potential. ontosight.ai

The historical context of the pharmaceutical company Chinoin, now part of Sanofi, underscores the potential for compounds like this compound to be integrated into the pipelines of major drug discovery and development organizations. research-solution.com

Potential for Developing New Preclinical Research Tools and Probes

Beyond its direct therapeutic potential, this compound and its derivatives hold promise for the development of novel preclinical research tools and chemical probes. Chemical probes are small molecules that can be used to study the function of proteins and biological pathways in a cellular or in vivo context.

The development of this compound-based probes could be instrumental in several areas:

Target Identification and Validation: While the gastroprotective mechanism of this compound is linked to the modulation of prostanoid balance, its full range of molecular targets may not be completely elucidated. nih.gov The synthesis of tagged versions of this compound (e.g., with biotin (B1667282) or a fluorescent dye) would enable affinity-based proteomics experiments to identify its direct binding partners in cells and tissues. This would provide a more comprehensive understanding of its mechanism of action and could reveal novel therapeutic targets.

Pathway Elucidation: Once the targets of this compound are identified, specific and potent analogs can be used as chemical probes to dissect the biological pathways regulated by these targets. For example, a highly selective this compound analog could be used to study the role of a particular enzyme or receptor in inflammatory signaling cascades.

Assay Development: Well-characterized this compound analogs could serve as reference compounds in the development of new high-throughput screening assays for the discovery of novel anti-inflammatory or analgesic agents.

The development of straightforward and efficient synthetic methods for modifying the pyrido[1,2-a]pyrimidine scaffold is crucial for generating a toolbox of chemical probes with diverse functionalities. psu.edursc.org

Theoretical Frameworks and Computational Modeling for Future Research

Theoretical and computational approaches are increasingly integral to modern drug discovery and can provide valuable insights to guide future research on this compound. In silico methods such as molecular docking and Density Functional Theory (DFT) have been successfully applied to study the properties of the pyrido[1,2-a]pyrimidine scaffold. ajol.info

Future computational research on this compound could focus on:

Molecular Docking Studies: The known anti-inflammatory activity of this compound suggests its interaction with key proteins in inflammatory pathways, such as cyclooxygenase (COX) enzymes. nih.gov Molecular docking simulations can be employed to predict the binding mode of this compound to the active sites of these proteins. ajol.infomdpi.com This can help to rationalize its biological activity at a molecular level and guide the design of new analogs with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of this compound analogs, QSAR models can be developed to correlate their chemical structures with their biological activities. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Pharmacophore Modeling: Based on the structure of this compound and other active pyrido[1,2-a]pyrimidine derivatives, a pharmacophore model can be generated. This model will define the essential three-dimensional arrangement of chemical features required for biological activity and can be used to search virtual libraries for new compounds with similar properties.

ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogs. This information is crucial for the early-stage assessment of the drug-likeness of new compounds and can help to avoid costly failures in later stages of drug development.

Table 1: Computational Approaches for this compound Research

| Computational Method | Application for this compound Research | Potential Outcome |

|---|---|---|

| Molecular Docking | Predict the binding mode of this compound to inflammatory targets (e.g., COX-1, COX-2). | Understanding of molecular mechanism of action; guidance for analog design. |

| Density Functional Theory (DFT) | Analyze the electronic structure and reactivity of the pyrido[1,2-a]pyrimidine scaffold. | Insights into chemical stability and reactivity. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with anti-inflammatory or analgesic activity across a series of analogs. | Predictive models for the activity of new compounds. |

| Pharmacophore Modeling | Define the essential 3D features required for biological activity. | A virtual screening tool to identify novel scaffolds. |

| ADMET Prediction | In silico assessment of drug-like properties. | Early identification of compounds with potential pharmacokinetic or toxicity issues. |

Unexplored Biological Activities and Mechanistic Hypotheses for Future Investigation

While this compound is primarily known for its anti-inflammatory, analgesic, and gastroprotective effects, there is potential for unexplored biological activities and alternative mechanistic pathways. nih.gov The broad bioactivity of the pyrido[1,2-a]pyrimidine class of compounds suggests that this compound may interact with a wider range of biological targets than currently appreciated. rsc.orgtandfonline.com

Future investigations could explore the following hypotheses:

Modulation of the Ubiquitin-Proteasome System (UPS): There is emerging evidence that some nitrogen-containing heterocyclic compounds may interact with components of the UPS. The UPS is a critical cellular machinery responsible for protein degradation and is implicated in a wide range of diseases, including cancer and neurodegenerative disorders. mdpi.comnih.govmdpi.comresearchgate.netfrontiersin.org A patent application has listed this compound among a group of compounds with potential relevance to the E3 ubiquitin ligase pathway. Further research is warranted to investigate whether this compound or its analogs directly modulate the activity of specific E3 ligases or other components of the UPS. This could open up entirely new therapeutic avenues for this class of compounds.

Kinase Inhibition: Many heterocyclic compounds, including some pyrido-pyrimidine derivatives, have been shown to exhibit kinase inhibitory activity. ontosight.ai Kinases are a large family of enzymes that play crucial roles in cell signaling and are important targets for cancer and inflammatory diseases. Screening this compound against a panel of kinases could reveal novel inhibitory activities and provide a rationale for its use in other disease contexts.

Ion Channel Modulation: The structural features of this compound may allow it to interact with various ion channels, which are involved in pain signaling and other physiological processes. Investigating the effects of this compound on different types of ion channels could provide a more detailed understanding of its analgesic mechanism and potentially identify new applications.

Antimicrobial or Antiviral Activity: The pyrido[1,2-a]pyrimidine scaffold has been associated with antimicrobial and antiviral properties. psu.edu It would be of interest to screen this compound and its analogs for activity against a range of pathogenic bacteria and viruses.

Table 2: Unexplored Research Areas for this compound

| Research Area | Rationale | Proposed Investigation |

|---|---|---|

| Ubiquitin-Proteasome System | Patent literature suggests a potential link. | Biochemical assays to assess the effect of this compound on E3 ligase activity. |

| Kinase Inhibition | Many heterocyclic compounds are kinase inhibitors. | Screening of this compound against a panel of disease-relevant kinases. |

| Ion Channel Modulation | Potential for interaction based on chemical structure. | Electrophysiological studies to determine effects on various ion channels. |

| Antimicrobial/Antiviral Activity | The core scaffold is known to have such properties. | In vitro screening against a panel of bacteria and viruses. |

Q & A

Q. How can machine learning enhance predictive modeling of this compound’s drug-drug interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.